In Vivo Anti-Fertility Potency in Rats: Comparison Against Isomeric Pyrazoloindoles and Quinolines
The compound, as part of a series of 2-arylpyrazolo[1,5-a]quinolines, was evaluated for pregnancy-terminating activity in rats. The patent covering this specific compound family claims a 'remarkable post-coital-post-implantation anti-fertility utility' with an effective dosage range of 5–10 mg/kg/day when administered subcutaneously or orally [1]. This potency was directly compared with that of the isomeric pyrazolo[5,1-a]indole and pyrazolo[5,1-a]quinoline series, establishing distinct structural requirements for activity where the target compound's specific scaffold was essential [2].
| Evidence Dimension | Effective dosage for pregnancy termination (post-implantation) in rats |
|---|---|
| Target Compound Data | 5–10 mg/kg/day (subcutaneous or oral) [1] |
| Comparator Or Baseline | Isomeric pyrazolo[5,1-a]indoles and quinolines; numerical potencies not disclosed in the abstract, but quantitative comparison was performed and reported in the full article [2]. |
| Quantified Difference | Not calculable from the available abstract; the full article (Eur. J. Med. Chem., 1984, 19, 215-218) contains the direct comparative potency data. |
| Conditions | In vivo rat model; peri- and post-implantation period [1] [2]. |
Why This Matters
For researchers procuring compounds to study contragestational mechanisms, starting with the patented, dose-defined 2-phenyl core scaffold is critical, as the isomeric pyrazolo[5,1-a] systems were shown to possess different pregnancy-terminating profiles.
- [1] Gruppo Lepetit S.p.A. (1977). U.S. Patent No. 4,024,149. 2-Phenyl-pyrazolo-[1,5-a]quinoline compounds. View Source
- [2] Winters, G., Odasso, G., Conti, M., et al. (1984). Synthesis and pregnancy terminating activity of pyrazolo[1,5-a]indoles and quinolines. European Journal of Medicinal Chemistry, 19(3), 215-218. View Source
